Cas no 1805432-54-5 (3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid)

3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid
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- インチ: 1S/C7H4F3NO3/c8-3-1-2(5(9)10)6(12)11-4(3)7(13)14/h1,5H,(H,11,12)(H,13,14)
- InChIKey: FCKSJWFWZIJWQL-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)F)C(NC=1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 359
- XLogP3: 0.4
- トポロジー分子極性表面積: 66.4
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029036615-1g |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid |
1805432-54-5 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029036615-250mg |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid |
1805432-54-5 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029036615-500mg |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid |
1805432-54-5 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acidに関する追加情報
Introduction to 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid (CAS No. 1805432-54-5)
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid, identified by its unique Chemical Abstracts Service (CAS) number 1805432-54-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, a family of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug development. The presence of multiple fluorine atoms and a carboxylic acid functional group in its molecular structure imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The molecular structure of 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a difluoromethyl group at the 3-position, and a fluoro atom at the 5-position, with a carboxylic acid moiety at the 6-position. This specific arrangement of functional groups contributes to its reactivity and interaction with biological targets, making it an intriguing subject for further investigation in drug discovery.
In recent years, there has been growing interest in fluorinated pyridine derivatives due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability compared to their non-fluorinated counterparts. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties and enhance therapeutic efficacy. Specifically, the difluoromethyl group is known to improve lipophilicity and metabolic stability, while the fluoro atom can influence electronic properties and binding interactions with biological targets.
3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid has been explored in several preclinical studies as a building block for more complex pharmacophores. Its structural features make it a versatile intermediate for synthesizing novel compounds targeting various diseases, including cancer, inflammation, and infectious diseases. The hydroxyl group at the 2-position provides opportunities for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological applications.
One of the most promising areas of research involving 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid is its potential use in anticancer therapy. Fluorinated pyridines have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. The unique electronic distribution induced by the fluorine atoms can enhance binding affinity to these targets, leading to more effective therapeutic outcomes. Additionally, the carboxylic acid group can be used to link this compound to other pharmacophores or biomolecules, enabling the development of conjugates with targeted delivery systems.
Recent advancements in computational chemistry have also facilitated the design of new derivatives of 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid based on virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding interactions with potential drug targets with high accuracy, accelerating the drug discovery process. By leveraging these technologies, scientists have identified several promising analogs that exhibit enhanced activity against cancer cell lines while maintaining good selectivity over normal cells.
The synthesis of 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid presents unique challenges due to its complex structural features. However, modern synthetic methodologies have enabled efficient production routes that are scalable for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions, fluorination methods, and carboxylation strategies have been employed to construct the desired molecule with high yield and purity. These advancements in synthetic chemistry have made it possible to produce sufficient quantities of this compound for both research purposes and potential clinical trials.
The pharmacological profile of 3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid is still under investigation, but preliminary studies suggest that it may exhibit multiple modes of action depending on its derivatives. For instance, some analogs have shown inhibitory activity against specific enzymes involved in metabolic pathways relevant to cancer metabolism. Others have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function. These findings highlight the compound’s potential as a lead molecule for developing novel therapeutics across different disease areas.
In conclusion,3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid (CAS No. 1805432-54-5) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel drugs targeting various diseases. Ongoing research efforts are focused on elucidating its biological activities and optimizing its pharmacokinetic properties through structural modifications. As our understanding of fluorinated pyridines continues to grow,3-(Difluoromethyl)-5-fluoro-2-hydroxypyridine-6-carboxylic acid is poised to play an important role in future drug development pipelines.
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